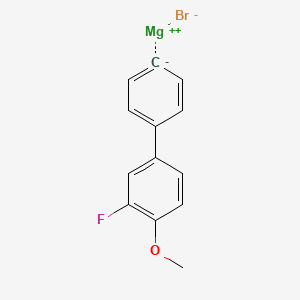
magnesium;2-fluoro-1-methoxy-4-phenylbenzene;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;2-fluoro-1-methoxy-4-phenylbenzene;bromide is a complex organometallic compound that combines magnesium with a substituted benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both fluorine and methoxy groups on the benzene ring, along with the magnesium and bromide components, contributes to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-fluoro-1-methoxy-4-phenylbenzene;bromide typically involves the reaction of 2-fluoro-1-methoxy-4-phenylbenzene with a Grignard reagent, such as magnesium bromide. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under inert conditions to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
[ \text{2-fluoro-1-methoxy-4-phenylbenzene} + \text{MgBr}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions in specialized reactors designed to handle the sensitive nature of the reagents and products. The process requires strict control of temperature, pressure, and moisture levels to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-fluoro-1-methoxy-4-phenylbenzene;bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The magnesium component acts as a nucleophile, attacking electrophilic centers in other molecules.
Oxidation-Reduction: The compound can participate in redox reactions, where the magnesium is oxidized or reduced.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and bases. Typical conditions involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a nucleophilic substitution reaction, the product would be a substituted benzene derivative.
Scientific Research Applications
Magnesium;2-fluoro-1-methoxy-4-phenylbenzene;bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which magnesium;2-fluoro-1-methoxy-4-phenylbenzene;bromide exerts its effects involves the interaction of the magnesium center with various molecular targets. The magnesium can coordinate with electron-rich sites in other molecules, facilitating reactions such as nucleophilic substitution and coupling. The presence of the fluorine and methoxy groups on the benzene ring can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;2-fluoro-1-methoxybenzene;bromide
- Magnesium;2-fluoro-4-phenylbenzene;bromide
- Magnesium;1-methoxy-4-phenylbenzene;bromide
Uniqueness
Magnesium;2-fluoro-1-methoxy-4-phenylbenzene;bromide is unique due to the specific combination of substituents on the benzene ring. The presence of both fluorine and methoxy groups, along with the phenyl group, provides a distinct set of chemical properties that can be exploited in various applications. This combination of substituents can enhance the compound’s reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry.
Properties
Molecular Formula |
C13H10BrFMgO |
|---|---|
Molecular Weight |
305.42 g/mol |
IUPAC Name |
magnesium;2-fluoro-1-methoxy-4-phenylbenzene;bromide |
InChI |
InChI=1S/C13H10FO.BrH.Mg/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10;;/h3-9H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
GUKJPIJQCOZLDL-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=[C-]C=C2)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{[2-(4-methoxyphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B14875823.png)
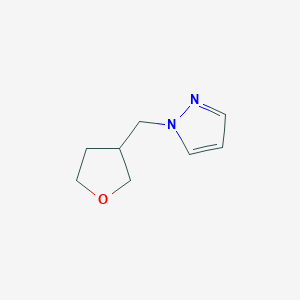

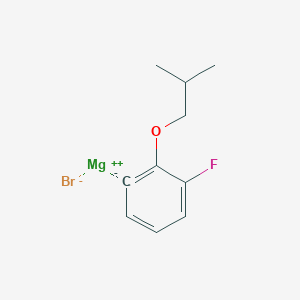
![2-(5-Bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14875846.png)
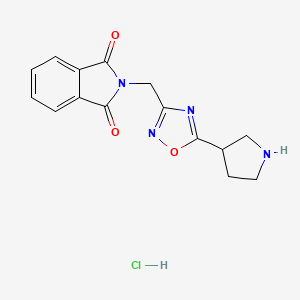
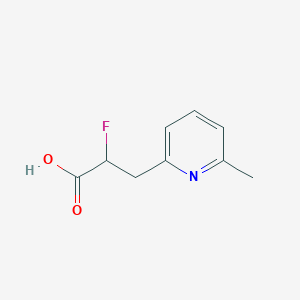
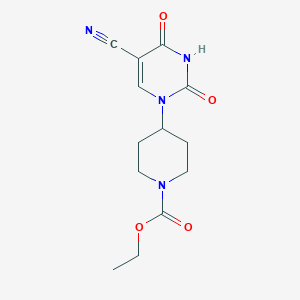
![8-Azaspiro[bicyclo[3.2.1]octane-3,6'-[1,3]oxazinan]-2'-one](/img/structure/B14875866.png)
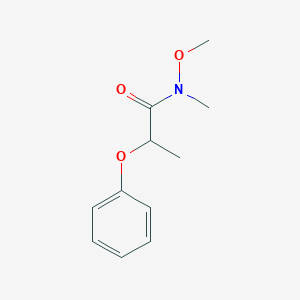
![N-(4-fluorobenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14875878.png)



